molecular formula C20H17BrN8O2 B1169724 SSX protein CAS No. 164289-47-8

SSX protein

Cat. No.: B1169724
CAS No.: 164289-47-8
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Description

Historical Discovery and Initial Characterization in Synovial Sarcoma

The SSX protein family was first identified through molecular studies of synovial sarcoma, a rare soft tissue malignancy characterized by the chromosomal translocation t(X;18)(p11;q11). This translocation fuses the SS18 gene on chromosome 18 with members of the SSX gene family on the X chromosome, resulting in the oncogenic SS18-SSX fusion protein. Initial cloning of the breakpoints in 1995 revealed that the SSX genes (originally termed SYT-SSX) encode novel proteins with no known functional domains at the time. The discovery of recurrent SSX1 and SSX2 involvement in over 90% of synovial sarcomas established these genes as critical drivers of oncogenesis.

Further characterization demonstrated that SSX proteins are normally expressed in germ cells but aberrantly activated in synovial sarcoma through epigenetic deregulation. The SS18-SSX fusion was found to disrupt chromatin remodeling by recruiting Polycomb repressive complexes (PRC1) to H2AK119ub1-rich regions, leading to transcriptional activation of pro-oncogenic pathways. This mechanism highlighted the dual role of SSX proteins as both structural components of fusion oncoproteins and independent regulators of chromatin architecture.

Classification Within Cancer-Testis Antigen Superfamily

The SSX family is a subset of cancer-testis antigens (CTAs), a class of proteins expressed in male germ cells and ectopically activated in malignancies. SSX proteins meet CTA criteria through their:

  • Restricted normal expression : Primarily in testicular germ cells (spermatogonia) and absent in somatic tissues.
  • Frequent tumor re-expression : Detected in 20–60% of melanomas, prostate cancers, and multiple myeloma, among others.
  • Immunogenic potential : Spontaneous antibody and T-cell responses observed in cancer patients.

The SSX family comprises ten members (SSX1–SSX10), with SSX1, SSX2, and SSX4 most commonly involved in oncogenic processes. Phylogenetic analysis reveals two subfamilies:

  • Group A : SSX1, SSX2, SSX4 (frequently fused to SS18 in sarcomas)
  • Group B : SSX3, SSX5–SSX10 (rarely involved in translocations)

Table 1: SSX Isoform Expression in Human Cancers

Isoform Primary Tumor Associations Frequency in Synovial Sarcoma
SSX1 Synovial sarcoma, melanoma 60% of SS18-SSX fusions
SSX2 Synovial sarcoma, myeloma 30% of SS18-SSX fusions
SSX4 Prostate cancer, lymphoma <5% of SS18-SSX fusions

This classification underscores the dual biological role of SSX proteins – as oncogenic drivers in fusion-dependent sarcomas and as immunogenic CTAs in epithelial cancers.

Structural Overview of this compound Isoforms

SSX proteins share a conserved domain architecture critical for their oncogenic functions:

1. N-terminal KRAB-like domain
A 45-amino acid region homologous to Krüppel-associated box (KRAB) domains, though lacking strong transcriptional repression activity (<3-fold repression vs. 83-fold for canonical KRAB). This domain mediates weak interactions with co-repressors like TIF1β.

2. Central divergent region
A variable sequence (residues 46–100) conferring isoform specificity. SSX2 contains a unique 12-amino acid insert absent in other family members.

3. C-terminal repression domain (SSXRD)
A 78-amino acid module (residues 101–178) retained in SS18-SSX fusions. Key features include:

  • Acidic patch binding motif (residues 132–145) for nucleosome interaction
  • PRC1.1 recruitment interface (residues 150–165)
  • Nuclear localization signals (residues 160–168)

Table 2: Structural Domains Across SSX Isoforms

Domain SSX1 SSX2 SSX4 Functional Role
KRAB-like Weak repression
Divergent region 48–98 48–110 48–95 Isoform specificity
SSXRD 99–178 111–178 96–178 Chromatin binding

X-ray crystallography reveals that the SSXRD forms an α-helical bundle stabilizing interactions with nucleosomal H2AK119ub1. This structural feature enables SS18-SSX to displace BAF complex components (e.g., SMARCB1) from chromatin, altering H3K27me3 patterns and activating oncogenic loci like SOX2.

Properties

CAS No.

164289-47-8

Molecular Formula

C20H17BrN8O2

Synonyms

SSX protein

Origin of Product

United States

Scientific Research Applications

Molecular Mechanisms of SSX Proteins

The SS18-SSX fusion protein is primarily associated with synovial sarcoma, resulting from a chromosomal translocation between chromosomes X and 18. This fusion protein acts as an oncoprotein, mediating transcriptional dysregulation and chromatin remodeling.

  • Transcriptional Regulation : The SS18-SSX protein complex interacts with various transcription factors and chromatin-modifying complexes. It has been shown to repress target genes by forming heterooligomers with other proteins like ATF2 and TLE1, leading to the downregulation of cell proliferation pathways .
  • Chromatin Interaction : The C-terminal region of SS18-SSX is crucial for its localization to specific chromatin regions enriched in H2AK119ub1, a marker associated with Polycomb repressive complex 1 (PRC1) activity. This interaction enhances the stability of PRC1 on chromatin, promoting oncogenic gene expression .

Diagnostic Applications

The detection of SS18-SSX fusion proteins is essential for the diagnosis of synovial sarcoma. Recent advancements have led to the development of specific antibodies that can accurately identify this fusion protein in patient samples.

  • Immunohistochemistry : A novel rabbit monoclonal antibody targeting the SS18-SSX junction has demonstrated high sensitivity and specificity for diagnosing synovial sarcoma through immunohistochemical staining . This advancement allows for more accurate identification of tumor samples compared to traditional methods.
  • Molecular Assays : Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and fluorescence in situ hybridization (FISH) are employed to detect SS18-SSX transcripts, further supporting diagnostic accuracy in clinical settings .

Therapeutic Implications

Understanding the role of SSX proteins in synovial sarcoma has opened avenues for potential therapeutic interventions.

  • Targeting Epigenetic Modifications : Given that SS18-SSX functions as an epigenetic modifier, therapies aimed at reversing its effects on chromatin could be promising. For instance, histone deacetylase inhibitors have shown potential in restoring normal gene expression patterns disrupted by SS18-SSX .
  • Immunotherapy : The SSX family proteins are classified as cancer-testis antigens, which are ideal targets for immunotherapeutic strategies. Both humoral and cell-mediated immune responses against these proteins have been documented, suggesting their potential as targets for vaccine development or adoptive T-cell therapies .

Case Studies and Research Findings

Numerous studies have elucidated the functional consequences of SS18-SSX expression in various cellular contexts:

StudyFindings
Demonstrated that SS18-SSX promotes PRC1 activity through transcriptional and protein-level mechanisms, enhancing oncogenic potential.
Identified approximately 1700–2000 proteins regulated by SS18/SSX fusion, highlighting critical pathways involved in synovial sarcoma progression.
Confirmed the utility of a specific antibody for detecting SS18-SSX in various assays, enhancing diagnostic capabilities in clinical pathology.
Investigated stage-specific effects of SS18-SSX induction in pluripotent stem cells, revealing its role as an epigenetic modifier dependent on cellular context.

Chemical Reactions Analysis

Phase Separation via Intrinsically Disordered Regions (IDRs)

The SSX C-terminal domain (SSX-C) facilitates liquid-liquid phase separation (LLPS), a process critical for forming biomolecular condensates that regulate gene expression.

  • Key Domains :

    • QPGY domain : Rich in glutamine, proline, glycine, and tyrosine residues, this low-complexity domain (LCD) drives LLPS through tyrosine-mediated self-association .

    • Acidic Region (AR) : Required for binding to H2AK119ub-modified chromatin and condensate formation .

Domain FunctionMutational ImpactSource
QPGYLLPS initiationY→A mutations disrupt condensates
ARH2AK119ub recognitionAlanine substitutions abolish chromatin binding

Interaction with Histone H2A Ubiquitination

SSX-C binds directly to histone H2A ubiquitinated at lysine 119 (H2AK119ub1), a hallmark of Polycomb-repressed chromatin.

  • Mechanism :

    • SSX-C recruits SS18-SSX to H2AK119ub1-rich genomic regions independently of BAF complex components .

    • NanoBRET assays confirm SSX-C’s preferential interaction with H2AK119ub1-modified nucleosomes .

Experimental System Interaction EvidenceDependence on SSXRD*
HEK293T cellsSSX-C colocalizes with H2AK119ub1Yes
Synovial sarcoma linesPRC1.1 inhibition disrupts SS18-SSX bindingYes

*SSXRD: SSX repression domain (last 34 amino acids of SSX-C).

Stabilization of PRCComplex

SSX-C enhances variant Polycomb repressive complex 1.1 (PRC1.1) stability, amplifying H2AK119ub1 deposition.

  • Key Findings :

    • SSX-C overexpression increases BCOR (a PRC1.1 subunit) protein levels and chromatin retention .

    • PRC1.1 knockout reduces SS18-SSX chromatin occupancy by >70% .

Effect on PRC1.1 Experimental Outcome
Protein stabilityIncreased BCOR and H2AK119ub1 levels
Chromatin bindingEnhanced PRC1.1 retention in salt-resistant fractions

Mutational Disruption of Oncogenic Activity

Critical residues in SSX domains are essential for synovial sarcomagenesis.

Mutation Domain AffectedFunctional ConsequenceSource
Y→A (QPGY)LLPSLoss of BRG1 recruitment
AR→AlaChromatin bindingFailed H2AK119ub1 recognition
ΔSSXRDPRC1.1 interactionAbolished tumorigenicity

Competition with Wild-Type SS18

SS18-SSX condensates sequester wild-type SS18, repressing tumor suppressor genes:

  • SS18-SSX displaces SS18 from enhancers, hijacking BAF complexes to Polycomb domains .

  • SS18-SSX condensates exhibit higher thermostability and resistance to hexanediol (1,6-Hex) .

Property SS18 CondensatesSS18-SSX Condensates
Temperature resistanceLowHigh
1,6-Hex sensitivityHighLow
H2AK119ub1 dependencyNoYes

Therapeutic Implications

Targeting SSX-mediated interactions disrupts oncogenic signaling:

  • PRC1.1 inhibitors : Reduce H2AK119ub1 levels, destabilizing SS18-SSX chromatin occupancy .

  • LLPS disruptors : Tyrosine kinase inhibitors block condensate formation .

Comparison with Similar Compounds

Data Tables

Table 1: Proteins Regulated by SS18-SSX in Synovial Sarcoma
Upregulated Proteins Downregulated Proteins Functional Role
TAGLN (Transgelin) ACTN4 (Actinin-4) Cytoskeletal remodeling
RUNX2 SMARCA4 Osteogenic differentiation; chromatin remodeling
CDKN2A HSP90-beta Cell cycle arrest; chaperone activity

Source: Proteomic profiling of SS18-SSX-silenced synovial sarcoma cells .

Table 2: SSX Interaction Partners
Protein/Complex Interaction with SSX Biological Outcome
PcG Complexes SSXRD binds PRC1.1 via KDM2B Derepression of heterochromatin
BAF Complex SS18-SSX displaces wild-type SS18 Dysregulated SWI/SNF activity
RING1/BMI1 Co-localizes with SS18-SSX Enhanced oncogenic transcription

Research Findings and Controversies

  • Consensus: SS18-SSX drives synovial sarcoma by recruiting PcG/BAF complexes to alter chromatin states .
  • SSX truncation (tSSX) alters SS18-SSX nuclear localization, suggesting context-dependent functional modulation .

Therapeutic Implications

  • Targeting SS18-SSX-PcG interactions with HDAC inhibitors or BET blockers shows preclinical promise .
  • SSX-derived peptides are being explored as immunotherapy targets in synovial sarcoma and melanoma .

Preparation Methods

Cell Lysis and Debris Removal

  • Mechanical homogenization : SYO-1 cells are lysed using RIPA buffer (25 mM Tris-HCl, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

  • Sonication : Bacterial cultures expressing His-tagged SSX fragments undergo pulsed sonication (5 cycles of 30 sec ON/OFF) at 4°C to prevent thermal denaturation.

  • Centrifugation : Post-lysis, samples are spun at 15,000 rpm for 30 min to pellet insoluble debris, yielding clarified supernatants.

Extraction Method Conditions Efficiency Source
Mechanical homogenizationRIPA buffer, protease inhibitors85–90%
Sonication20 kHz, 5 cycles, 4°C70–80%
Freeze-thaw cyclesLiquid N₂, 3 cycles60–70%

Solubilization of Membrane-Associated SSX

SSX proteins often associate with nuclear chromatin, necessitating high-salt buffers (500 mM NaCl) or mild detergents (0.1% Triton X-100) for extraction. For SS18-SSX complexes, 1% CHAPS in lysis buffer improves solubility while preserving protein-protein interactions.

Chromatographic Purification Techniques

Purification of SSX proteins leverages affinity tags and multi-modal chromatography:

Affinity Chromatography

  • His-tag purification : SSX fragments with hexahistidine tags bind Ni-NTA resin, eluting with 250 mM imidazole.

  • HA/FLAG-tag systems : Anti-HA-agarose immunoprecipitation captures SS18-SSX complexes, with elution via HA peptide competition.

Ion-Exchange Chromatography (IEC)

After affinity purification, SSX proteins undergo IEC on Q Sepharose columns. SS18-SSX1 (pI ~5.2) binds weakly at pH 7.4 and elutes at 150–200 mM NaCl.

Purification Step Resin Elution Condition Purity
Ni-NTA affinityNi²⁺-charged resin250 mM imidazole~80%
Anti-HA immunoprecipitationHA-agarose0.2 mg/mL HA peptide~95%
Q Sepharose IECAnionic resin150 mM NaCl~90%

Validation and Functional Characterization

Western Blotting

SSX proteins are detected using monoclonal antibodies like H-80 (Santa Cruz) for SS18 and FL-188 for SSX1/2. Non-reducing conditions preserve SS18-SSX dimers, which migrate at ~160 kDa under native PAGE.

Functional Assays

  • Co-immunoprecipitation (Co-IP) : SS18-SSX complexes are incubated with TLE1 or ATF2 antibodies, followed by protein A/G agarose pull-down.

  • Transcriptional repression assays : Luciferase reporters under ATF2-responsive promoters quantify SS18-SSX-mediated repression, reversible with HDAC inhibitors like SAHA.

Challenges and Optimization Strategies

Proteolytic Degradation

SSX proteins are prone to cleavage during extraction. Adding 1 mM PMSF and 10 μg/mL leupeptin to lysis buffers reduces degradation by ~70%.

Aggregate Formation

Size-exclusion chromatography (Superdex 200) resolves SS18-SSX aggregates, improving monodispersity for crystallography . Pre-chilling columns to 4°C minimizes hydrophobic interactions.

Q & A

Q. What is the role of SSX proteins in cancer biology, and how are they detected experimentally?

SSX proteins are cancer-testis antigens (CTAs) aberrantly expressed in malignancies like synovial sarcoma, prostate cancer, and breast cancer. Their expression correlates with advanced stages and poor prognosis. For example, SSX2 is absent in normal tissues (except testes) but detected in 20% of breast cancer samples, where it suppresses ERα signaling to enhance invasiveness . Key methodologies include:

  • Immunohistochemistry (IHC) or Western blotting to validate protein expression in tumor samples.
  • RT-PCR or RNA-seq to identify SSX transcripts, particularly fusion variants like SS18-SSX .
  • Functional assays (e.g., siRNA knockdown) to assess SSX's impact on proliferation, invasion, or metastasis .

Q. How do SS18-SSX fusion proteins contribute to synovial sarcoma pathogenesis?

The t(X;18) translocation fuses SS18 (a transcriptional coactivator) with SSX (a corepressor), creating an oncogenic fusion protein that dysregulates chromatin remodeling. SS18-SSX recruits polycomb repressive complexes to silence tumor suppressors (e.g., CDH1) and activates pro-oncogenic pathways (e.g., IGF2) via impaired SWI/SNF complex function . Experimental models include:

  • CRISPR-Cas9 -generated cell lines to study fusion-dependent transcriptional changes.
  • ChIP-seq to map histone modifications (e.g., H3K27me3) at SS18-SSX target loci .

Advanced Questions

Q. What methodologies resolve contradictory findings on SSX isoform-specific functions in different cancers?

SSX isoforms (e.g., SSX1, SSX2, SSX4) exhibit divergent roles due to variations in their repression domains and interaction partners. To address discrepancies:

  • Isoform-specific knockdown/overexpression using CRISPR-dCas9 or lentiviral vectors in isogenic cell lines .
  • Multi-omics integration (proteomics, transcriptomics) to map isoform-specific interaction networks (e.g., SSX2’s association with AKT inhibition) .
  • Patient-derived xenografts (PDXs) stratified by SSX isoform expression to model subtype-specific therapeutic responses .

Q. How can researchers identify epigenetic modifiers interacting with SS18-SSX fusion proteins?

SS18-SSX reprograms chromatin by recruiting polycomb and SWI/SNF complexes. Methodologies include:

  • Tandem affinity purification (TAP) coupled with mass spectrometry to isolate SS18-SSX1 interaction partners (e.g., BAF complex subunits) .
  • Bisulfite sequencing and MeDIP-seq to profile DNA methylation changes at loci like the IGF2 imprinting control region .
  • Machine learning tools (e.g., Cistrome DB) to integrate ChIP-seq and methylation data into regulatory networks .

Q. What computational strategies manage high-throughput data from SSX-related studies?

SSX research generates large-scale imaging (e.g., crystallography) and omics data. Solutions include:

  • Braid-DB pipelines for provenance tracking, linking raw data to refined protein structures and analysis parameters .
  • FAIR-compliant platforms like neXtProt to annotate SSX isoforms and their functional domains .
  • Deep learning models to predict SSX fusion protein binding motifs in cryo-EM or ChIP-seq datasets .

Q. What challenges arise in developing SSX-targeted immunotherapies, and how are they addressed preclinically?

SSX proteins are immunogenic but risk autoimmunity due to germline homology. Strategies include:

  • Epitope prediction algorithms (e.g., NetMHCpan) to design HLA class I-restricted SSX peptides .
  • Humanized mouse models implanted with SSX+ PDXs to evaluate T-cell efficacy and toxicity .
  • Single-cell TCR sequencing to track clonal expansion of SSX-specific T cells in tumor microenvironments .

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